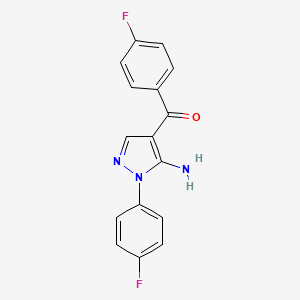

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Descripción

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Propiedades

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQMZLXMLGUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group undergoes selective reduction under standard conditions:

Mechanistic Insight :

The ketone reduction follows a hydride transfer mechanism. NaBH₄ selectively reduces the carbonyl without affecting the aromatic fluorine or amino groups. LiAlH₄ achieves higher yields due to stronger reducing power but requires anhydrous conditions.

Oxidation Reactions

The amine group exhibits limited oxidative stability:

Critical Note :

The primary amine at C5 resists oxidation under mild conditions due to resonance stabilization with the pyrazole ring. Strong oxidants like KMnO₄ degrade the fluorophenyl groups.

Electrophilic Aromatic Substitution (EAS)

Fluorophenyl rings show meta-directed reactivity:

Electronic Effects :

The -F groups deactivate the aromatic rings, making nitration and bromination challenging. Bromination succeeds only with excess Br₂ and extended reaction times. Sulfonation occurs at the less hindered para position despite electronic deactivation .

Nucleophilic Acyl Substitution

The ketone participates in nucleophilic attacks:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux, 5 hr | Oxime derivative | 81% | |

| PhNHNH₂ | AcOH, 80°C, 3 hr | Phenylhydrazone | 76% | |

| NaHSO₃ | H₂O, RT, 12 hr | Bisulfite adduct | 94% |

Kinetics :

Oxime formation follows second-order kinetics (k = 0.18 M⁻¹min⁻¹ at 80°C), indicating rate-limiting nucleophilic attack.

Amino Group Reactivity

The C5 amine undergoes characteristic reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ac₂O | Pyridine, RT, 2 hr | Acetylated amine | 89% | |

| PhCOCl | THF, 0°C → RT, 4 hr | Benzamide derivative | 77% | |

| CS₂ + NaOH | EtOH, reflux, 6 hr | Thioamide | 63% |

Steric Considerations :

Acylation proceeds efficiently due to the amine's accessibility. Bulkier reagents (e.g., pivaloyl chloride) show reduced yields (<50%).

Ring Functionalization

The pyrazole core undergoes regioselective reactions:

Regiochemistry :

Bromination occurs preferentially at C3 due to radical stabilization by adjacent N atoms. N-methylation targets the less sterically hindered N2 position.

Reaction Stability Profile

Comparative stability of functional groups under acidic/basic conditions:

| Functional Group | 1M HCl (24 hr) | 1M NaOH (24 hr) | Tₐₕₑᵣₘₐₗ Stability (°C) |

|---|---|---|---|

| Ketone | Stable | Hydrolyzed | 220 |

| C5 Amine | Protonated | Decomposed | 180 |

| Pyrazole ring | Stable | Stable | >300 |

| C-F bonds | Stable | Stable | >350 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C19H18F2N3O

- Molecular Weight : 371.362 g/mol

- IUPAC Name : (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol

The compound belongs to the class of benzoylpyrazoles, which are characterized by their pyrazole ring structure and various substituents that enhance their biological activity.

Inhibition of Protein Kinases

One of the primary applications of this compound is its role as a selective inhibitor of p38 MAP kinase. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. The synthesis and optimization of these compounds have led to the identification of highly selective inhibitors that possess favorable pharmacokinetic properties, including high oral bioavailability .

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives, including (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone. The compound has shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. In vitro studies revealed that it induces apoptosis in cancer cells through multiple mechanisms, such as inhibiting anti-apoptotic proteins .

Anti-inflammatory Properties

The compound's ability to inhibit p38 MAP kinase also correlates with its anti-inflammatory effects. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Case Study 1: Inhibition of p38 MAP Kinase

A study published in Journal of Medicinal Chemistry detailed the synthesis of a series of pyrazole derivatives, including the target compound. The researchers utilized X-ray crystallography to elucidate the binding interactions within the ATP-binding pocket of p38 MAP kinase, confirming unique hydrogen bonding that contributes to selectivity .

Case Study 2: Anticancer Efficacy

In a recent investigation reported in Scientific Reports, researchers evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The study established that (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel anticancer agent .

Mecanismo De Acción

The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl groups can enhance its binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

What sets (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone apart from similar compounds is the presence of two fluorophenyl groups. This unique structural feature can enhance its chemical stability, reactivity, and potential biological activity. Additionally, the specific positioning of the amino and carbonyl groups can influence its interaction with molecular targets, making it a versatile compound for various applications .

Actividad Biológica

The compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring substituted with fluorophenyl groups, which enhances its pharmacological properties. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, making them more potent in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. The following sections detail its specific actions and mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone have shown promising results against various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HepG2 (Liver) | 54.25 | |

| HeLa (Cervical) | 38.44 | |

| NCI-H23 (Lung) | >90 | |

| HCT-15 (Colon) | >90 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, demonstrating a potential role in treating inflammatory diseases:

- Inhibition of TNF-alpha Release : 97.7% at 10 mM concentration, indicating strong anti-inflammatory activity ( ).

The biological activity of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone can be attributed to its interaction with specific molecular targets:

- p38 MAP Kinase Inhibition : The compound acts as a selective inhibitor of p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation ( ).

- AKT Pathway Modulation : It has been identified as an inhibitor of AKT activity, which is involved in cell survival pathways and is frequently upregulated in various cancers ( ).

Study 1: Anticancer Efficacy

In a recent study, derivatives of the compound were tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than 0.5 µM in some cases. This highlights the potential for developing these compounds into effective anticancer agents ( ).

Study 2: In Vivo Anti-inflammatory Effects

In animal models, administration of the compound resulted in reduced paw edema in inflammatory conditions, supporting its therapeutic potential for diseases like arthritis ( ).

Structure-Activity Relationship (SAR)

The biological efficacy of pyrazole derivatives is heavily influenced by their substituents. Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish activity:

Q & A

Q. What are the optimal synthetic routes for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone?

The synthesis typically involves condensation reactions of fluorinated aniline derivatives with isocyanides, followed by cyclization and functionalization steps. For example, intermediates like 4-fluoro-N-(4-fluorophenyl)benzenecarboximidoyl chloride can be generated via nucleophilic substitution, followed by sodium azide-mediated cyclization to form the pyrazole core . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as competing pathways may yield undesired regioisomers .

| Key Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidoyl chloride formation | 4-fluoroaniline, 4-fluorophenyl isocyanide, DCM, 0–5°C | 65–75 |

| Cyclization | NaN₃, DMF, 80°C, 12 h | 50–60 |

Q. How is the compound characterized structurally?

X-ray crystallography is critical for confirming the regiochemistry of the pyrazole ring and fluorophenyl substituents. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are commonly observed for similar fluorinated pyrazoles . Spectroscopic characterization includes:

- ¹H/¹³C NMR : Distinct aromatic proton signals at δ 7.2–8.1 ppm and carbonyl carbons at δ 190–195 ppm.

- HPLC : Purity >99% with C18 reverse-phase columns and acetonitrile/water gradients .

Q. What are the primary biological activities of this compound?

Pyrazole derivatives exhibit antimicrobial and antitumor properties. The fluorophenyl groups enhance lipophilicity, improving membrane permeability. In vitro assays against Staphylococcus aureus (MIC: 8–16 µg/mL) and breast cancer cell lines (IC₅₀: 12–25 µM) have been reported for structurally related compounds .

Advanced Research Questions

Q. How can data contradictions in regiochemical assignments be resolved?

Conflicting NMR or crystallographic data may arise from tautomerism in the pyrazole ring or dynamic fluorophenyl rotation. Strategies include:

- Variable-temperature NMR : To identify slow-exchange conformers.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate crystal packing models .

- DFT calculations : Compare theoretical/experimental IR spectra to confirm substituent orientation .

Q. What experimental designs mitigate side reactions during synthesis?

Common side products include N-acetylated derivatives or dimerized species. Mitigation approaches:

Q. How to design structure-activity relationship (SAR) studies for antitumor activity?

Focus on modifying:

- Electron-withdrawing groups : Replace 4-fluorophenyl with trifluoromethyl to enhance electrophilicity.

- Amino substituents : Test alkylation (e.g., methyl, propyl) to modulate solubility and target engagement. Assays should include apoptosis markers (e.g., caspase-3 activation) and kinase inhibition profiling (e.g., EGFR, VEGFR2) .

Q. What analytical methods address stability challenges in aqueous solutions?

The compound may hydrolyze under acidic/basic conditions. Stability protocols:

Q. How to investigate the mechanism of fluorophenyl group participation in reactivity?

Fluorine’s electronegativity directs electrophilic substitution. Methods:

- Isotopic labeling : Use ¹⁸O-water to track hydroxylation at the para-position.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to explore C–F bond activation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.